![molecular formula C13H14N2OS B13099349 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a butyl-substituted aniline derivative with a thioamide in the presence of a suitable oxidizing agent . The reaction conditions often include the use of organic solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazine compounds exhibit significant antimicrobial properties. The incorporation of the thiazine moiety in 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile may enhance its effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing thiazine structures have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for further research in treating inflammatory diseases .
Platelet Aggregation Inhibition
A study on related benzoxazine derivatives demonstrated their potential as inhibitors of platelet aggregation. This suggests that this compound may also possess similar properties, making it a candidate for developing new antithrombotic agents . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance this activity.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Formation of Thiazine Ring : The initial step often involves the condensation of appropriate amines and carbonyl compounds to form the thiazine core.
- Introduction of Functional Groups : Subsequent reactions introduce the butyl group and the carbonitrile functionality through alkylation and nitrilation processes .
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Case Studies
Mechanism of Action
The mechanism of action of 4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can be compared with other similar compounds in the benzo[B][1,4]thiazine family, such as:
3-Oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile: Lacks the butyl substitution, which may affect its biological activity and chemical properties.
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile:
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile: Similar to the butyl derivative but with an ethyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications .
Biological Activity
4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound belonging to the benzothiazine family. Its structure features a thiazine ring fused with a benzene ring, characterized by a carbonitrile group at the 7-position and a ketone at the 3-position. The presence of the butyl group at the 4-position enhances its lipophilicity, which may influence its biological activity and pharmacokinetics. The molecular formula is C9H6N2OS, with a molecular weight of approximately 190.22 g/mol.
The synthesis of this compound typically involves reactions between substituted thiophenols and carbonyl compounds, followed by cyclization in the presence of a base. This synthetic route allows for the generation of derivatives that may exhibit improved pharmacological profiles.
Biological Activity Overview
Research indicates that compounds within the benzothiazine class can exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds similar to 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine have shown significant antioxidant properties.
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazines often correlates with their structural components. For instance, variations in substituents can lead to significant differences in potency and selectivity for biological targets. The butyl group in 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine may enhance its lipophilicity and facilitate better interaction with lipid membranes or specific receptor sites.
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating several benzothiazine derivatives, compounds structurally related to 4-butyl-3-oxo showed promising AChE inhibition profiles. For example:
These results suggest that modifications on the benzothiazine scaffold can yield potent AChE inhibitors with potential applications in Alzheimer's disease treatment.
Case Study 2: Antioxidant Activity
Another investigation into the antioxidant properties of similar benzothiazine derivatives revealed that certain modifications could enhance radical scavenging activity. The antioxidant capacity was measured using various assays, indicating that these compounds could serve as potential therapeutic agents against oxidative stress-related conditions .
The mechanism by which 4-butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine exerts its biological effects is still under investigation. Preliminary docking studies suggest that it may interact with key enzymes or receptors involved in neurotransmission or oxidative stress pathways .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-butyl-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-6-15-11-5-4-10(8-14)7-12(11)17-9-13(15)16/h4-5,7H,2-3,6,9H2,1H3 |
InChI Key |
LOLFLAJUKBOYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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